2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile
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Overview
Description
2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile is a complex organic compound with a molecular formula of C18H16FN5O and a molecular weight of 337.35 g/mol This compound is notable for its unique structure, which includes a fluorine atom, an oxan-4-yl group, and an imidazo[1,2-b]pyridazin-3-yl moiety
Preparation Methods
The synthesis of 2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile include other imidazo[1,2-b]pyridazine derivatives and fluorinated aromatic compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a fluorine atom, an oxan-4-yl group, and an imidazo[1,2-b]pyridazin-3-yl moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16FN5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-fluoro-5-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C18H16FN5O/c19-15-2-1-12(9-13(15)10-20)16-11-21-18-4-3-17(23-24(16)18)22-14-5-7-25-8-6-14/h1-4,9,11,14H,5-8H2,(H,22,23) |
InChI Key |
BBMZBUUWXLYGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC(=C(C=C4)F)C#N)C=C2 |
Origin of Product |
United States |
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